diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate
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Overview
Description
Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate is an organic compound with the molecular formula C14H24O4 It is a diester derivative of butenedioic acid, characterized by the presence of two isopropyl groups attached to the butenedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate typically involves the esterification of butenedioic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Butenedioic acid+2IsopropanolH2SO4Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction conditions are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols.
Scientific Research Applications
Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (Z)-2-(morpholino)-2-butenedioate
- Diethyl (Z)-2-cyclopentyl-3-(propan-2-yl)but-2-enedioate
Uniqueness
Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate is unique due to the presence of two isopropyl groups, which impart distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C14H24O4 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate |
InChI |
InChI=1S/C14H24O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-10H,7-8H2,1-6H3/b12-11- |
InChI Key |
XMWCMBWXMCWPPB-QXMHVHEDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(C)C)\C(=O)OCC)/C(C)C |
Canonical SMILES |
CCOC(=O)C(=C(C(C)C)C(=O)OCC)C(C)C |
Origin of Product |
United States |
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